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H-Ala-Pro-pNA.HCl

Cat. No.: B13006475
M. Wt: 342.78 g/mol
InChI Key: BVUQMZHXICVJSV-CSDGMEMJSA-N
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Description

Significance of Chromogenic Substrates in Enzymology

Chromogenic substrates are indispensable tools in the field of enzymology, providing a straightforward method for detecting and measuring enzyme activity. scbt.com These compounds are synthetic molecules designed to mimic the natural substrate of a specific enzyme. dcfinechemicals.comdiapharma.com They consist of a substrate-specific portion—in this case, a dipeptide—linked to a chromophore, a chemical group that becomes colored upon cleavage by the target enzyme. dcfinechemicals.com

The key advantage of chromogenic substrates is the production of a visible color change, which can be easily quantified using a spectrophotometer. dcfinechemicals.comdiapharma.com This allows researchers to continuously monitor the progress of an enzymatic reaction, as the intensity of the color produced is directly proportional to the enzyme's activity. diapharma.com This method is valued for its simplicity, cost-effectiveness, and ability to provide immediate visual feedback without the need for more complex techniques like fluorescent or radioactive labeling. scbt.commanufacturingchemist.com Consequently, chromogenic substrates are widely used in fundamental research to study enzymatic pathways, determine enzyme kinetics, and screen for potential enzyme inhibitors. scbt.comdiapharma.com

Overview of H-Ala-Pro-pNA.HCl as a Synthetic Peptide Substrate for Proteases

This compound is a synthetic peptide composed of L-alanine and L-proline, with the C-terminus of the proline linked to a p-nitroaniline (pNA) molecule. iris-biotech.de This structure makes it a specific substrate for certain proteolytic enzymes, known as proteases. chemimpex.com

The mechanism of action is direct: a protease that recognizes the Ala-Pro sequence cleaves the amide bond between the proline residue and the p-nitroaniline group. This enzymatic cleavage releases the pNA molecule, which is a chromophore. In its free form, p-nitroaniline imparts a distinct yellow color to the solution, which can be measured by monitoring the increase in absorbance at a wavelength of approximately 405 nm. nih.gov The rate of pNA release is directly proportional to the activity of the enzyme being studied. diapharma.com

This compound is particularly well-regarded as a substrate for Dipeptidyl Peptidase IV (DPP-IV, also known as CD26), a serine exopeptidase that specifically cleaves dipeptides from the N-terminus of polypeptides where the second amino acid is proline or alanine (B10760859). iris-biotech.de It is also known to be hydrolyzed by other enzymes, such as dipeptidyl peptidase II (DPPII) and the thermosensitive dipeptidyl aminopeptidase (B13392206) yscV. glpbio.comnih.gov

Table 1: Physicochemical Properties of this compound

PropertyValue
Synonyms L-Ala-Pro-p-nitroanilide hydrochloride, Ala-Pro-pNA
CAS Number 65022-17-5
Molecular Formula C₁₄H₁₈N₄O₄·HCl
Molecular Weight 342.78 g/mol (306.32 + 36.46)
Appearance Light yellow powder
Enzyme Specificity Dipeptidyl Peptidase IV (DPP-IV), Dipeptidyl Peptidase II (DPPII)

Data sourced from Iris Biotech GmbH. iris-biotech.de

Scope of Academic Research on this compound in Enzymatic Studies

The unique properties of this compound have made it a valuable reagent in a wide array of enzymatic studies. Its primary application is in the characterization and kinetic analysis of proteases, most notably Dipeptidyl Peptidase IV (DPP-IV).

Research has utilized this compound to:

Determine Enzyme Kinetics: Scientists use the substrate to calculate key kinetic parameters like the Michaelis constant (Km) and the catalytic rate constant (kcat). For example, a study on X-prolyl dipeptidyl peptidase from Lactobacillus sakei determined the Km for Ala-Pro-pNA to be 50 μM. asm.org Another study comparing DPP-IV, DPP-8, and DPP-9 found that for DPP-IV, the Km value for Ala-Pro-pNA was similar to other substrates, ranging from 50–670 μM. nih.gov

Characterize Enzyme Activity: The substrate is essential for identifying and characterizing the activity of DPP-IV and related enzymes from various biological sources. Studies have characterized proline-specific peptidases from bacteria like Lactobacillus helveticus using H-Ala-Pro-pNA to measure enzymatic activity. nih.gov

Screen for Inhibitors: this compound is a standard tool in assays designed to screen for and characterize inhibitors of DPP-IV. A decrease in the rate of pNA release in the presence of a test compound indicates inhibition of the enzyme, a critical process in drug discovery. scbt.com

Compare Enzyme Specificity: Researchers have used H-Ala-Pro-pNA alongside a panel of other chromogenic substrates to compare the substrate preferences of different but related enzymes. For instance, the catalytic efficiency (kcat/Km) of human dipeptidyl peptidase II (DPPII) for Ala-Pro-pNA was found to be 2.6x10⁶ s⁻¹·M⁻¹, making it one of the most sensitive substrates for this enzyme. nih.gov

Table 2: Selected Research Findings Using this compound

EnzymeBiological SourceStudy FocusKey Finding with H-Ala-Pro-pNA
X-prolyl dipeptidyl peptidase (X-PDP) Lactobacillus sakeiEnzyme Purification and CharacterizationThe enzyme showed high relative activity (100%) on Ala-Pro-pNA, with a Kₘ of 50 μM. asm.org
Dipeptidyl Peptidase IV (DPP-IV) Recombinant HumanComparison of DPP family enzymesThe kcat/Km for DPP-IV with Ala-Pro-pNA was significantly higher than for DPP-8 and DPP-9, indicating greater catalytic efficiency. nih.gov
Dipeptidyl Peptidase II (DPPII) Natural HumanKinetic InvestigationAla-Pro-pNA was identified as a highly sensitive substrate with a kcat/Km of 2.6x10⁶ s⁻¹·M⁻¹. nih.gov
X-prolyl dipeptidyl aminopeptidase (PepX) Lactobacillus helveticusRecombinant Production and CharacterizationH-Ala-Pro-pNA was the chromogenic peptide used to determine the proteolytic activity of PepX. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19ClN4O4 B13006475 H-Ala-Pro-pNA.HCl

Properties

Molecular Formula

C14H19ClN4O4

Molecular Weight

342.78 g/mol

IUPAC Name

(2S)-N-[(2S)-2-aminopropanoyl]-1-(4-nitrophenyl)pyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C14H18N4O4.ClH/c1-9(15)13(19)16-14(20)12-3-2-8-17(12)10-4-6-11(7-5-10)18(21)22;/h4-7,9,12H,2-3,8,15H2,1H3,(H,16,19,20);1H/t9-,12-;/m0./s1

InChI Key

BVUQMZHXICVJSV-CSDGMEMJSA-N

Isomeric SMILES

C[C@@H](C(=O)NC(=O)[C@@H]1CCCN1C2=CC=C(C=C2)[N+](=O)[O-])N.Cl

Canonical SMILES

CC(C(=O)NC(=O)C1CCCN1C2=CC=C(C=C2)[N+](=O)[O-])N.Cl

Origin of Product

United States

Enzymatic Cleavage Mechanisms and Substrate Specificity of H Ala Pro Pna.hcl

Mechanistic Basis of p-Nitroaniline Release from H-Ala-Pro-pNA.HCl

The enzymatic cleavage of this compound is a hydrolysis reaction catalyzed by peptidases. These enzymes recognize and bind to the alanine-proline sequence. The core of the mechanism involves the cleavage of the amide bond between the proline residue and the p-nitroaniline group. Upon this cleavage, p-nitroaniline is released. fao.org This released molecule, p-nitroaniline, is a chromogen, meaning it absorbs light at a specific wavelength, typically around 405-410 nm. nih.gov The rate of p-nitroaniline release, measured by the increase in absorbance at this wavelength, is directly proportional to the enzymatic activity under given conditions. fao.org This principle forms the basis of colorimetric assays used to quantify the activity of enzymes that cleave this substrate. spandidos-publications.com

Hydrolysis Profile by Dipeptidyl Peptidases

This compound serves as a substrate for several members of the dipeptidyl peptidase family, which are characterized by their ability to cleave X-Pro or X-Ala dipeptides from the N-terminus of a polypeptide chain. iris-biotech.de

Dipeptidyl Peptidase IV (DPP-IV), also known as CD26, is a serine exopeptidase that demonstrates significant activity towards this compound. iris-biotech.deglpbio.comavantorsciences.com The enzyme specifically recognizes substrates with a proline or alanine (B10760859) residue in the penultimate (P1) position from the N-terminus. H-Ala-Pro-pNA is considered a very good substrate for assaying DPP-IV activity. glpbio.comavantorsciences.com The optimal pH for DPP-IV activity is generally in the neutral to slightly alkaline range, typically between 7.4 and 8.7.

Kinetic studies have been performed to characterize the interaction between DPP-IV and H-Ala-Pro-pNA. One study reported a Michaelis-Menten constant (Km) of 0.05 ± 0.01 mM for human DPP-IV with Ala-Pro-pNA, indicating a high affinity of the enzyme for this substrate. nih.gov For comparison, the Km for another common DPP-IV substrate, Gly-Pro-pNA, was found to be 0.20 ± 0.01 mM in the same study, suggesting that Ala-Pro-pNA is a more efficient substrate for DPP-IV under these conditions. nih.gov

Interactive Data Table: Kinetic Parameters of DPP-IV for pNA Substrates

Substrate Km (mM) kcat (s⁻¹) kcat/Km (s⁻¹·M⁻¹)
Ala-Pro-pNA 0.05 ± 0.01 38.0 ± 2.9 688,000
Gly-Pro-pNA 0.20 ± 0.01 70.6 ± 0.3 430,500
Arg-Pro-pNA 0.06 ± 0.02 60.6 ± 12.8 898,400
Val-Ala-pNA 0.67 ± 0.09 57.0 ± 3.7 84,900

Data sourced from a study on recombinant human DPP-IV. nih.gov

Dipeptidyl peptidase 2 (DPP2), also known as dipeptidyl peptidase 7 (DPP7) or quiescent cell proline dipeptidase (QPP), is another peptidase capable of hydrolyzing this compound. nih.gov However, its activity profile differs significantly from DPP-IV, particularly concerning pH optimum. DPP2 exhibits maximal activity at an acidic pH, typically around 5.5. nih.govresearchgate.net

Kinetic studies of human DPP2 have shown that Ala-Pro-pNA is a highly sensitive chromogenic substrate, with a kcat/Km value of 2.6 x 10⁶ s⁻¹·M⁻¹. nih.govresearchgate.net This makes it even more sensitive than Lys-Ala-pNA for detecting DPP2 activity, although Lys-Ala-pNA is considered more selective. nih.govresearchgate.net The ability of DPP2 to cleave Ala-Pro-pNA at neutral pH is significantly reduced, which allows for differentiation from other DPPs like DPP-IV, DPP8, and DPP9 in mixed samples by adjusting the assay pH. nih.gov

DPP8 and DPP9 are two closely related serine peptidases that also hydrolyze H-Ala-Pro-pNA. aacrjournals.org They share similar substrate specificities with DPP-IV, preferring substrates with a proline residue in the P1 position. aacrjournals.org Both DPP8 and DPP9 can effectively cleave H-Ala-Pro-pNA, and their activity is often measured using this substrate. aacrjournals.orgresearchgate.net

Kinetic analyses have revealed that DPP8 and DPP9 have similar affinities for Ala-Pro-pNA. For DPP8, Km values have been reported in the range of 0.30 to 0.991 mM. aacrjournals.org For DPP9, a Km of 0.31 ± 0.13 mM has been documented. nih.gov While they are competent in cleaving this substrate, their catalytic efficiency (kcat/Km) is generally lower than that of DPP-IV. nih.gov The pH optimum for DPP8 is around neutral (pH 7.4), while for DPP9 it is between pH 7.5 and 8.0. aacrjournals.org

Interactive Data Table: Kinetic Parameters of DPP8 and DPP9 for H-Ala-Pro-pNA

Enzyme Km (mM) kcat (s⁻¹) kcat/Km (s⁻¹·M⁻¹) Reference
DPP8 0.34 ± 0.10 65.0 ± 4.7 191,200 nih.gov
DPP8 0.991 ± 0.171 N/A N/A aacrjournals.org
DPP8 0.120 N/A N/A genecards.orguniprot.org
DPP9 0.31 ± 0.13 90.0 ± 13.4 225,400 nih.gov

N/A: Not Available in the cited source.

H-Ala-Pro-pNA is a substrate for a range of proline-specific peptidases, but the efficiency of hydrolysis varies, reflecting differences in the active sites of these enzymes. While DPP-IV, DPP8, and DPP9 all readily cleave Ala-Pro-pNA, DPP-IV generally exhibits the highest catalytic efficiency. nih.gov For instance, the kcat/Km value for DPP-IV with Ala-Pro-pNA is approximately 3.6-fold higher than that for DPP9 and 3.4-fold higher than for DPP8. nih.gov

Other proline-specific peptidases, such as those from the bacterium Porphyromonas gingivalis, also hydrolyze H-Ala-Pro-pNA rapidly. nih.gov Similarly, an extracellular x-prolyl dipeptidyl-peptidase from Streptococcus gordonii shows significant activity (81% relative to its preferred substrate, H-Gly-Pro-pNA) towards H-Ala-Pro-pNA. asm.org In contrast, some dipeptidyl peptidases, like one isolated from Porphyromonas gingivalis, show no activity against Xaa-Pro-pNA substrates, including Ala-Pro-pNA, highlighting the diverse specificity within this enzyme class. oup.com

Dipeptidyl Peptidase 8 (DPP8) and Dipeptidyl Peptidase 9 (DPP9) Interactions with this compound

Structural Determinants of this compound Substrate Recognition

The efficiency and selectivity of enzymatic cleavage of this compound are governed by specific structural features of the substrate, namely the amino acid residues at the P1 and P2 positions and the p-nitroanilide moiety.

Influence of P1 and P2 Amino Acid Residues on Enzyme Selectivity

The amino acid residues at the P1 and P2 positions (the residues preceding the cleavage site) play a critical role in determining enzyme selectivity. For many proline-specific peptidases, the proline residue at the P1' position (immediately following the cleavage site) is crucial. In the case of this compound, Proline is at the P1 position relative to the pNA leaving group.

Studies on human dipeptidyl peptidase II (DPPII) have shown a high efficiency towards synthetic substrates containing proline at the P1 position and lysine (B10760008) at the P2 position. nih.gov For this enzyme, Ala-Pro-pNA was found to be a very sensitive substrate. nih.gov The specificity of human tissue kallikrein 7 is influenced by the amino acids at both the P1 and P2 positions, with a preference for certain residues that fit into the enzyme's binding pockets. pnas.org The P2 residue, for example, needs to fit into a small hydrophobic niche. pnas.org Similarly, studies on kallikrein inhibitors have highlighted the importance of P2 and P3 residues in binding activity. researchgate.net

EnzymePreferred P1 ResiduePreferred P2 ResidueReference
Dipeptidyl Peptidase II (DPPII)ProlineLysine nih.gov
Human Tissue Kallikrein 7 (hK7)TyrosineProline, Alanine pnas.org
Kallikrein (inhibitor studies)Arginine, PhenylalaninePhenylalanine researchgate.net

Contribution of the p-Nitroanilide Moiety to Enzymatic Reaction Efficiency

The p-nitroanilide (pNA) group is a key component of this compound and similar chromogenic substrates. chemimpex.comontosight.ai Its primary function is to act as a reporter group; upon enzymatic cleavage of the amide bond, the released p-nitroaniline is a colored compound that can be easily detected. ncats.io This property makes pNA-derived substrates invaluable for continuous colorimetric assays of enzyme activity.

The pNA moiety itself can also influence the kinetics of the enzymatic reaction. The electronic properties of the p-nitroanilide group can affect the susceptibility of the scissile amide bond to nucleophilic attack by the enzyme's active site residues. nih.gov While the primary determinant of specificity lies in the peptide portion of the substrate, the pNA group is essential for the practical application of these substrates in high-throughput screening and kinetic analysis. chemimpex.com The release of p-nitroaniline is typically measured at 405-410 nm to determine the rate of the enzymatic reaction.

Kinetic Analysis of H Ala Pro Pna.hcl Hydrolysis in Enzyme Systems

Determination of Steady-State Kinetic Parameters

Steady-state kinetics assumes that the concentration of the enzyme-substrate complex remains constant over time. This allows for the calculation of fundamental parameters that describe the efficiency and capacity of an enzyme.

The Michaelis-Menten model is a cornerstone of enzyme kinetics. The Michaelis-Menten constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). Vmax is the theoretical maximum rate of the reaction when the enzyme is saturated with the substrate. These parameters are typically determined by measuring the initial reaction velocities at various concentrations of H-Ala-Pro-pNA.HCl and fitting the data to the Michaelis-Menten equation. nih.govportlandpress.com

For instance, in studies involving dipeptidyl peptidase IV (DPP-IV), the Km value for this compound has been determined to be 0.23 ± 0.02 mM. tandfonline.com In another study on DPP-IV from Aspergillus fumigatus, the apparent Km for H-Ala-Pro-pNA was found to be 0.38 mM. asm.org Similarly, research on an X-prolyl-dipeptidyl aminopeptidase (B13392206) (PepX) from Lactobacillus helveticus reported a Km of 1.53 mM and a Vmax of 2.61 nkat mL⁻¹ for H-Ala-Pro-pNA. researchgate.net The derivation of Km and Vmax is often achieved through graphical methods like the Lineweaver-Burk plot, which plots the reciprocal of the initial velocity against the reciprocal of the substrate concentration. asm.org

Kinetic Parameters for this compound Hydrolysis
EnzymeSourceKm (mM)VmaxReference
Dipeptidyl Peptidase IV (DPP-IV)Porcine Kidney0.23 ± 0.02Not Specified tandfonline.com
Dipeptidyl Peptidase IV (DPP-IV)Aspergillus fumigatus0.38Not Specified asm.org
X-prolyl-dipeptidyl aminopeptidase (PepX)Lactobacillus helveticus1.532.61 nkat mL⁻¹ researchgate.net
X-prolyl-dipeptidyl aminopeptidase (X-PDP)Lactobacillus sakei0.050Not Specified asm.org

The catalytic rate constant, kcat (also known as the turnover number), represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. It is calculated by dividing Vmax by the total enzyme concentration. The catalytic efficiency of an enzyme is given by the ratio kcat/Km, which provides a measure of how efficiently an enzyme converts a substrate into a product at low substrate concentrations.

For human dipeptidyl peptidase II (DPPII), the kcat/Km for Ala-Pro-pNA was determined to be 2.6x10⁶ s⁻¹·M⁻¹. nih.govresearchgate.net In a different study, the kcat and Km values for a catalytic antibody light chain cleaving a substrate were reported as 2.2 × 10⁻² min⁻¹ and 5.35 × 10⁻⁴ M, respectively. nih.gov The evaluation of kcat and kcat/Km using this compound allows for the comparison of enzymatic activity across different enzymes or under varying conditions. nih.govresearchgate.net

Catalytic Efficiency of Enzymes with this compound
EnzymeSourcekcatKm (M)kcat/Km (s⁻¹·M⁻¹)Reference
Human Dipeptidyl Peptidase II (DPPII)HumanNot SpecifiedNot Specified2.6 x 10⁶ nih.govresearchgate.net
Catalytic Antibody Light ChainHuman2.2 × 10⁻² min⁻¹5.35 × 10⁻⁴Not Specified nih.gov

Michaelis-Menten Constant (Km) and Maximum Reaction Rate (Vmax) Derivation with this compound

Enzyme Inhibition Studies Using this compound as a Substrate

This compound is frequently used as a substrate in enzyme inhibition assays to characterize the mechanism of action of various inhibitors.

In competitive inhibition, the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. When using this compound as the substrate, competitive inhibitors will increase the apparent Km of the enzyme for this compound without affecting Vmax. For example, diprotin A has been shown to act as a competitive inhibitor in studies using H-Ala-Pro-pNA. acs.org The inhibition constant (Ki), which represents the inhibitor concentration required to produce 50% inhibition, can be determined from these studies. nih.gov

Non-competitive inhibitors bind to a site on the enzyme other than the active site, causing a conformational change that reduces the enzyme's activity. This type of inhibitor decreases Vmax but does not affect Km. Uncompetitive inhibitors bind only to the enzyme-substrate complex, which also leads to a decrease in both Vmax and Km. Analysis of reaction kinetics with this compound in the presence of potential inhibitors can help distinguish between these different modes of inhibition by observing their effects on the kinetic parameters. While less common for DPP inhibitors, which are often competitive, these analyses are crucial for understanding the full inhibitory landscape. oup.com

Some inhibitors exhibit a time-dependent inhibition, known as slow-binding inhibition. In this mechanism, the initial enzyme-inhibitor complex (EI) slowly isomerizes to a more tightly bound complex (EI*). This results in a progressive increase in inhibition over time. When studying slow-binding inhibitors with this compound as the substrate, the reaction progress curves will show a deviation from linearity as the inhibition increases. Trelagliptin, for example, has been identified as a slow-binding inhibitor of DPP-4. nih.gov NVP-DPP728 is another example of a slow-binding inhibitor of DPP-IV. medchemexpress.com This type of inhibition is characterized by an initial weak binding followed by a slower, tighter binding, and the kinetic analysis provides estimates for the association (kon) and dissociation (koff) rate constants. nih.gov

Irreversible Inhibition Characterization

The hydrolysis of this compound is a cornerstone for characterizing the kinetics of enzyme inhibition, particularly for irreversible inhibitors. In this context, the substrate is not the inhibitor but the reporter molecule whose cleavage rate indicates the remaining enzyme activity. Irreversible inhibitors typically form a covalent bond with the enzyme, leading to a time-dependent loss of activity.

The characterization process involves pre-incubating the target enzyme with the potential irreversible inhibitor for a specific duration. Subsequently, the chromogenic substrate, this compound, is added to the mixture. The rate of p-nitroaniline (pNA) release, monitored spectrophotometrically, is inversely proportional to the inhibitory effect.

A key method to distinguish irreversible from reversible inhibition involves a dilution step. An enzyme is incubated with a high concentration of the inhibitor (often 10 times its IC₅₀ value). frontiersin.org After incubation, the enzyme-inhibitor complex is significantly diluted (e.g., 10-fold or 100-fold) into a solution containing the substrate. frontiersin.org If the inhibitor is irreversible, the enzymatic activity will not be restored upon dilution, as the covalent bond remains intact. In contrast, a reversible inhibitor will dissociate from the enzyme upon dilution, leading to a recovery of substrate hydrolysis over time. frontiersin.org

Progress curves of substrate hydrolysis are generated to study the kinetics of irreversible inhibition. nih.gov These plots of product concentration versus time, in the presence of an inhibitor, can be analyzed to determine the rate constant of inactivation (k_inact) and the inhibitor affinity (K_i). For instance, studies on trypsin inhibition by BPTI have utilized progress curves of substrate hydrolysis to investigate whether the interaction follows irreversible kinetics. nih.gov While this compound is a substrate for enzymes like dipeptidyl peptidase IV (DPP-IV), it is also used in assays to determine the inhibition constants (IC₅₀ and K_i) of various compounds targeting these enzymes. nih.gov

Table 1: Methods for Irreversible Inhibition Characterization Using this compound This table is interactive. You can sort and filter the data.

Method Description Key Parameter(s) Reference
Dilution Assay The enzyme-inhibitor complex is diluted significantly. Lack of activity recovery indicates irreversible inhibition. Activity Recovery frontiersin.org
Progress Curve Analysis Continuous monitoring of pNA release after adding the substrate to an enzyme-inhibitor mixture. k_inact, K_i nih.gov

| IC₅₀ Determination | Measuring enzyme activity at various inhibitor concentrations after a fixed pre-incubation time. | IC₅₀ | nih.gov |

Effects of Environmental Parameters on this compound Hydrolysis Kinetics

The rate of enzymatic hydrolysis of this compound is highly sensitive to environmental conditions. Variations in pH, temperature, and ionic strength can significantly alter the enzyme's structure, stability, and catalytic efficiency, thereby affecting the kinetic constants of the reaction.

pH Dependence of Enzymatic Activity and Stability

The pH of the reaction medium is a critical determinant of enzyme activity. It influences the ionization state of amino acid residues in the enzyme's active site and on its surface, as well as the ionization of the substrate itself. The hydrolysis of this compound by various peptidases has been shown to be strongly pH-dependent, often exhibiting a bell-shaped activity curve. nih.gov

For example, the activity of human dipeptidyl peptidase II (DPPII) on Ala-Pro-pNA was measured over a pH range of 3.0 to 8.5. nih.gov The results demonstrated a clear acidic pH optimum, and the data were fitted to a double ionization equation, confirming the bell-shaped pH profile. nih.gov Similarly, an X-prolyl-dipeptidyl peptidase (X-PDP) from Lactobacillus sakei is active on Ala-Pro-pNA over a broad pH range from 4.0 to 8.5, with an optimal pH of 7.5. asm.org Below this optimum, at pH values between 4.5 and 5.5, the enzyme retains considerable activity (10% to 60%). asm.org Other enzymes, such as a protease from Thermoactinomyces sp. E79, show a more alkaline pH optimum, in the range of 9.0-10.0, and exhibit stability at pH levels from 8.0 to 12.0. jmb.or.kr

The choice of buffer system is crucial for these studies, with different buffers used to maintain stable pH across various ranges, such as sodium acetate (B1210297) for acidic conditions, sodium phosphate (B84403) for near-neutral conditions, and Tris-HCl or glycine-KCl-KOH for alkaline environments. asm.orgjmb.or.kr

Table 2: pH Optima for Various Enzymes in the Hydrolysis of Ala-Pro-pNA and Related Substrates This table is interactive. You can sort and filter the data.

Enzyme Source Substrate Optimal pH Reference
Dipeptidyl Peptidase II (DPPII) Human Seminal Plasma Ala-Pro-pNA Acidic (Bell-shaped curve from pH 3.0-8.5) nih.gov
X-Prolyl-Dipeptidyl Peptidase Lactobacillus sakei Ala-Pro-pNA 7.5 asm.org
Dipeptidyl Peptidase IV Porphyromonas gingivalis Gly-Pro-pNA 6.5 - 8.0 nih.gov

Temperature Influence on Reaction Rates and Kinetic Constants

Temperature significantly affects the rate of this compound hydrolysis by influencing the enzyme's conformational flexibility and the kinetic energy of the reacting molecules. As the temperature rises, the reaction rate typically increases until an optimal temperature is reached. Beyond this point, the enzyme begins to denature, leading to a rapid loss of activity.

Studies on X-PDP from L. sakei showed an optimal temperature of 55°C for its activity. asm.org The enzyme's activity decreased significantly at temperatures below 45°C. asm.org In contrast, some enzymes are highly thermostable. A protease from Thermoactinomyces sp. E79 has an optimum temperature for proteolytic activity as high as 70°C and is stable up to 75°C. jmb.or.kr

Temperature also impacts enzyme stability over time. Thermostability studies on purified DPPII involved incubating the enzyme at various temperatures, from -80°C to 37°C, and measuring the residual activity using Ala-Pro-pNA. nih.gov Without stabilizing agents, the enzyme lost approximately 30% of its initial activity after 2 hours at 37°C, highlighting the importance of temperature in maintaining long-term enzyme integrity. nih.gov

Table 3: Optimal Temperatures for Various Enzymes Acting on Ala-Pro-pNA and Related Substrates This table is interactive. You can sort and filter the data.

Enzyme Source Optimal Temperature (°C) Reference
X-Prolyl-Dipeptidyl Peptidase Lactobacillus sakei 55 asm.org
Minor Protease Thermoactinomyces sp. E79 70 jmb.or.kr
Serine Protease Caesalpinia echinata Stable up to 60 researchgate.net

Impact of Ionic Strength on Enzyme-H-Ala-Pro-pNA.HCl Interactions

Ionic strength, a measure of the total concentration of ions in a solution, can modulate enzyme-substrate interactions, primarily by affecting electrostatic forces. numberanalytics.com An increase in ionic strength can shield the charges on both the enzyme and the substrate, which may either weaken or, in some cases, strengthen their interaction depending on the specific charges involved. numberanalytics.comresearchgate.net

The hydrolysis of this compound by DPPII has been shown to be sensitive to changes in ionic strength. nih.gov In a kinetic study, the effect of increasing NaCl concentration on the hydrolysis of Ala-Pro-pNA at pH 7.0 was examined. nih.gov The results were clear: as the NaCl concentration was raised from 0 mM to 150 mM and then to 750 mM, there was a corresponding increase in the Michaelis constant (K_m) and a decrease in the maximum velocity (V_max). nih.gov

This finding indicates that at higher ionic strengths, the affinity of the enzyme for the substrate is reduced (higher K_m), and the catalytic turnover rate is slower (lower V_max). This suggests that electrostatic interactions play a significant role in the binding of this compound to the active site of DPPII. The increased salt concentration likely screens attractive electrostatic interactions that are crucial for optimal substrate binding and catalysis. nih.govnumberanalytics.com

Table 4: Effect of Ionic Strength on Kinetic Parameters of DPPII with this compound Substrate This table is interactive. You can sort and filter the data.

NaCl Concentration (mM) K_m (Michaelis Constant) V_max (Maximum Velocity) Reference
0 Baseline Baseline nih.gov
150 Increased Decreased nih.gov

Methodological Frameworks for H Ala Pro Pna.hcl Application in Biochemical Assays

Development and Optimization of Spectrophotometric Assays

Spectrophotometry is the cornerstone technique for assays involving H-Ala-Pro-pNA.HCl. The method's simplicity and reliability have led to its widespread adoption for studying enzyme kinetics and for screening potential enzyme inhibitors.

The enzymatic hydrolysis of this compound liberates p-nitroaniline, a chromophore that exhibits a distinct absorbance peak at or near 405 nm. nih.govnih.gov This property allows researchers to monitor the progress of the enzymatic reaction in real-time by measuring the increase in absorbance at this wavelength using a spectrophotometer or a microplate reader. nih.govnih.gov The rate of pNA formation, observed as the change in absorbance over time (dA/dt), is directly proportional to the enzyme's activity under conditions where the substrate is not limiting. fao.orgnih.gov This continuous assay format is crucial for detailed kinetic studies. The concentration of the released pNA can be calculated using its molar absorption coefficient, which has been reported as 8.8 mM⁻¹·cm⁻¹ at 410 nm. nih.gov

To ensure reproducible and accurate results, assays using this compound must be performed under well-defined and optimized conditions. Key parameters include the buffer system, pH, temperature, and substrate concentration. Research has employed a variety of buffer systems tailored to the specific enzyme being studied. For instance, dipeptidyl peptidase activity has been measured in 50 mM Tris/HCl buffer at pH 7.4, often supplemented with NaCl and a detergent like Triton X-100. nih.gov Other studies have utilized 50 mM Tris with 1 mM CaCl₂ at a pH of 7.8 or 100 mM Tris buffer at the same pH. nih.gov The reaction is typically conducted at a constant temperature, most commonly 37°C, to mimic physiological conditions and ensure optimal enzyme activity. nih.govnih.gov

Table 1: Examples of Standard Assay Conditions for this compound

ParameterCondition 1Condition 2Condition 3
Enzyme Dipeptidyl Peptidase-8/9Streptococcus gordonii x-Prolyl Dipeptidyl-PeptidaseLactobacillus helveticus X-prolyl-dipeptidyl aminopeptidase (B13392206)
Buffer System 50 mM Tris/HCl, 150 mM NaCl, 0.1% Triton X-100100 mM TrisNot Specified
pH 7.47.8Not Specified
Temperature 37°C37°CNot Specified
Substrate Conc. Not SpecifiedH-Ala-Pro-pNA was one of three rapidly hydrolyzed substrates1.53 mM (Km)
Reference nih.gov nih.gov researchgate.net

This table is interactive. You can sort and filter the data.

The spectrophotometric assay using this compound is readily adaptable for high-throughput screening (HTS), a critical process in drug discovery for identifying enzyme inhibitors. mdpi.com Assays are typically scaled down to a 96-well microplate format, allowing for the simultaneous testing of numerous compounds. nih.gov Automated systems, such as thermostated microplate readers and robotic liquid handlers, are used to dispense reagents and monitor the release of p-nitroaniline at 405 nm across all wells. nih.gov This automation enables the rapid evaluation of large compound libraries for their ability to inhibit the target enzyme. mdpi.comd-nb.info An automated photometric analyzer has been successfully used to create "activity fingerprints" of complex enzyme preparations by testing them against a panel of substrates, including H-Ala-Pro-pNA, to evaluate dipeptidyl peptidase activities. d-nb.info

Establishment of Standard Assay Conditions and Buffer Systems

Utility in Enzyme Purification and Characterization Procedures

This compound is an indispensable tool throughout the entire workflow of enzyme purification and subsequent functional analysis.

During enzyme purification, crude cell extracts are subjected to various chromatographic techniques to separate the target enzyme from other cellular components. This compound is used to assay the fractions collected from these separation steps. By measuring the enzymatic activity in each fraction, researchers can track the presence of the target enzyme and identify which fractions to pool for further purification. For example, fractions from hydroxyapatite (B223615) chromatography have been assayed with pNA substrates to distinguish and separate different peptidase activities. nih.gov Similarly, activity assays are performed on fractions from DEAE-Sephadex columns and other FPLC separations to monitor the purification of peptidases. researchgate.nettandfonline.com This ensures that the purification process is effectively enriching the desired active enzyme.

Once an enzyme is purified, this compound is used to validate its functional integrity and characterize its enzymatic properties. The specific activity of the purified enzyme is determined and compared to previous purification steps to calculate a purification factor. researchgate.net The substrate is essential for determining key kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), which describe the enzyme's affinity for the substrate and its catalytic efficiency. nih.govresearchgate.net Furthermore, the substrate specificity of the purified enzyme is often investigated by comparing its hydrolysis rate of H-Ala-Pro-pNA with that of other pNA-linked substrates. nih.govnih.gov For instance, a purified dipeptidyl peptidase from Porphyromonas gingivalis was found to rapidly hydrolyze H-Ala-Pro-pNA, confirming its substrate specificity. nih.gov

Table 2: Reported Kinetic and Specificity Findings Using this compound

EnzymeFindingKinetic ParameterValueReference
Lactobacillus helveticus X-prolyl-dipeptidyl aminopeptidaseKinetic CharacterizationKm1.53 mM researchgate.net
Lactobacillus helveticus X-prolyl-dipeptidyl aminopeptidaseKinetic CharacterizationVmax2.61 nkat/mL researchgate.net
Streptococcus gordonii x-Prolyl Dipeptidyl-PeptidaseSubstrate Specificity-H-Ala-Pro-pNA was one of three rapidly hydrolyzed substrates among 14 tested. nih.gov
Porphyromonas gingivalis Dipeptidyl peptidase IVSubstrate Specificity-Rapid hydrolysis of H-Ala-Pro-pNA observed, confirming typical DPP-IV activity. nih.gov

This table is interactive. You can sort and filter the data.

Assessment of Enzyme Activity During Chromatographic Separations

Comparative Methodological Considerations in Peptidase Activity Assessment

The selection of a substrate is a critical determinant of an assay's specificity, sensitivity, and biological relevance. H-Ala-Pro-pNA, as a chromogenic substrate, offers distinct advantages and disadvantages when compared to other classes of substrates, namely fluorogenic and natural protein substrates. A thorough understanding of these differences is essential for the appropriate design and interpretation of peptidase activity assays.

Comparative Analysis with Fluorogenic Substrates

In peptidase activity assessment, both chromogenic substrates, such as H-Ala-Pro-pNA, and fluorogenic substrates are widely employed synthetic molecules designed for ease of detection. pentapharm.com The primary distinction lies in the reporter group attached to the peptide sequence and the corresponding detection method. pentapharm.com Chromogenic substrates like H-Ala-Pro-pNA utilize a p-nitroanilide (pNA) group, which, upon enzymatic cleavage, releases p-nitroaniline. This product is a yellow-colored compound that can be quantified using spectrophotometry by measuring its absorbance, typically at a wavelength of 405 nm. pentapharm.com

Fluorogenic substrates, conversely, incorporate a fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC), which is non-fluorescent or has low fluorescence when part of the substrate peptide. pentapharm.com Enzymatic hydrolysis liberates the free fluorophore, resulting in a significant increase in fluorescence that can be measured with a spectrofluorometer at specific excitation and emission wavelengths (e.g., 342 nm excitation and 440 nm emission for AMC). pentapharm.com Generally, fluorometric assays are considered more sensitive than colorimetric assays, capable of detecting lower enzyme concentrations or smaller changes in activity.

However, substrate preference is enzyme-dependent and sensitivity is not the only consideration. A kinetic investigation of human dipeptidyl peptidase II (DPPII) revealed that the enzyme preferred chromogenic pNA-derived substrates over fluorogenic ones derived from 4-methoxy-2-naphthylamide (4Me2NA). nih.govresearchgate.net This highlights that the nature of the leaving group can influence enzyme-substrate interactions and catalytic efficiency. nih.gov

The study determined the kinetic parameters for the hydrolysis of various dipeptide derivatives, showing that for DPPII, Ala-Pro-pNA was a highly sensitive substrate. nih.govresearchgate.net The selectivity constant (kcat/Km) for Ala-Pro-pNA was found to be 2.6x10⁶ s⁻¹·M⁻¹, demonstrating high enzymatic efficiency. nih.govresearchgate.net This was comparable to another highly sensitive chromogenic substrate, Lys-Pro-pNA, and significantly higher than some fluorogenic counterparts tested under the same conditions. nih.gov

Table 1: Comparative Kinetic Parameters of Chromogenic and Fluorogenic Substrates for Human Dipeptidyl Peptidase II (DPPII)
SubstrateSubstrate Typekcat/Km (s⁻¹·M⁻¹)EnzymeSource
Lys-Pro-pNAChromogenic4.1 x 10⁶Human DPPII nih.govresearchgate.net
Ala-Pro-pNAChromogenic2.6 x 10⁶Human DPPII nih.govresearchgate.net
Lys-Ala-pNAChromogenic0.4 x 10⁶Human DPPII nih.govresearchgate.net
Gly-Pro-4Me2NAFluorogenicData not specified as less preferredHuman DPPII nih.gov

Advanced Academic Research Perspectives Involving H Ala Pro Pna.hcl

Investigation of Protein Structural Dynamics in Enzyme Catalysis with H-Ala-Pro-pNA.HCl

The hydrolysis of this compound is a key reaction for studying the relationship between an enzyme's structure and its catalytic function. Dipeptidyl peptidase 4 (DPP-IV), a serine exopeptidase, preferentially cleaves dipeptides from the N-terminus of polypeptides, particularly those with proline or alanine (B10760859) at the P1 position. plos.org The specificity of DPP-IV for substrates like this compound is significantly higher for those containing proline compared to alanine in the P1 position. plos.org

Mutagenesis studies on DPP-IV have been instrumental in elucidating the roles of specific amino acid residues within the active site during catalysis. For instance, the substitution of key residues such as R125, N710, E205, and E206 has provided insights into their contributions to substrate binding and the catalytic process. plos.org

R125 and N710: Research has shown that N710 is crucial for the catalysis of dipeptide substrates. plos.org While R125 is not critical for the binding of dipeptides, it does interact with the P1' position of the peptide backbone. plos.org For longer, natural substrates, especially those lacking a proline at the P1 position, both R125 and N710 are vital for proper binding and arrangement within the active site. plos.org This suggests their importance in interacting with the substrate's peptide backbone both upstream and downstream of the cleavage site. plos.org

E205 and E206: These glutamic acid residues are essential for coordinating the protonated N-terminus of the substrate. plos.org Their replacement with alanine significantly impacts the enzyme's ability to cleave substrates, confirming their critical role in the catalytic mechanism. plos.org

These studies, utilizing this compound as a reporter, underscore how subtle changes in protein structure can dramatically affect enzyme dynamics and catalytic efficiency.

Exploration of Acyltransferase Activity of Peptidases Utilizing this compound

While primarily known for their hydrolytic activity, some peptidases also exhibit acyltransferase activity, a function that can be explored using this compound. Post-proline dipeptidyl aminopeptidase (B13392206), for instance, has been found to possess significant acyltransferase activity, a characteristic not observed in post-proline cleaving enzyme. researchgate.net This enzyme acts as an exopeptidase, catalyzing the hydrolysis of peptides at the carboxyl side of proline and alanine residues. researchgate.net

The investigation into this dual functionality provides a more comprehensive understanding of the catalytic capabilities of these enzymes beyond simple peptide bond cleavage.

Synergistic Effects in Multi-Enzyme Systems Assayed with this compound

This compound is an effective substrate for studying the collaborative interactions between different enzymes in multi-enzyme systems. A notable example is the synergistic relationship between X-prolyl dipeptidyl aminopeptidase (PepX) and the general aminopeptidase N (PepN) in protein hydrolysis. plos.orgplos.org

PepN is responsible for releasing amino acids from the N-terminus of peptides. plos.org However, its activity is hindered or stopped by the presence of proline residues. plos.org This is where PepX comes into play; it specifically hydrolyzes X-Pro dipeptides from the N-terminus. plos.org Once the proline is removed by PepX, PepN can continue the hydrolysis process. plos.org

A study on the recombinant exopeptidases from Lactobacillus helveticus demonstrated this synergy in casein hydrolysis, where the combination of PepX and PepN led to a significant increase in the relative degree of hydrolysis. plos.orgplos.org H-Ala-Pro-pNA is the specific chromogenic substrate used to measure the activity of PepX in such systems. plos.orgplos.org

Table 1: Kinetic Parameters for PepX with Various Substrates

Substrate Km (mM) Vmax (µmol/min/mg) Relative Catalytic Efficiency (Vmax/Km)
H-Ala-Pro-pNA 1.3 Data not available 100%
H-Arg-Pro-pNA Data not available Data not available 59%
H-Gly-Pro-pNA·p-tosylate 11.3 Data not available 6%

Data derived from a study on recombinant PepX, highlighting the enzyme's preference for H-Ala-Pro-pNA. plos.org

Research into Novel Enzyme Inhibitors and Probes Development Using this compound as a Reporter Substrate

The specific cleavage of this compound by enzymes like dipeptidyl peptidases makes it an excellent reporter substrate for screening and characterizing novel enzyme inhibitors. The release of p-nitroaniline, a yellow chromophore, provides a straightforward and continuous spectrophotometric assay to measure enzyme activity. asm.org A decrease in the rate of p-nitroaniline formation in the presence of a test compound indicates inhibition.

This principle is widely applied in the discovery of inhibitors for enzymes such as DPP-IV, which are significant targets in pharmaceutical research. bapeks.comiris-biotech.de Furthermore, this compound can be used in coupled enzyme assays. For example, the activity of a tripeptidase can be measured in a two-step reaction where the product of the initial cleavage then serves as a substrate for a second enzyme that releases the chromogenic reporter. nih.gov

The development of specific inhibitors and probes is crucial for both therapeutic applications and for fundamental research into enzyme mechanisms and biological pathways.

Q & A

Q. What is the primary biochemical application of H-Ala-Pro-pNA·HCl in protease research?

H-Ala-Pro-pNA·HCl is a chromogenic substrate used to measure protease activity. Upon enzymatic cleavage, the para-nitroaniline (pNA) group is released, producing a yellow color detectable at 405–410 nm. This allows spectrophotometric quantification of enzyme kinetics and inhibitor efficacy. Methodologically, ensure calibration curves are established using standardized pNA solutions to correlate absorbance with concentration .

Q. What are the storage and handling requirements for H-Ala-Pro-pNA·HCl?

Store the compound at 2–8°C in a dry, tightly sealed container to prevent hydrolysis or degradation. Avoid exposure to heat, humidity, or incompatible substances (e.g., strong oxidizers). Pre-weigh aliquots for experiments to minimize repeated freeze-thaw cycles, which may compromise stability .

Q. What controls are critical when designing assays with H-Ala-Pro-pNA·HCl?

Essential controls include:

  • Blank controls : Substrate without enzyme to assess non-enzymatic hydrolysis.
  • Negative controls : Enzyme with a specific inhibitor to confirm activity specificity.
  • Positive controls : A known active enzyme to validate assay conditions. Document these controls rigorously to ensure reproducibility, as per standardized protocols .

Advanced Research Questions

Q. How can enzyme specificity challenges be addressed when using H-Ala-Pro-pNA·HCl in complex biological samples?

To mitigate cross-reactivity:

  • Pre-incubate samples with class-specific protease inhibitors (e.g., serine/cysteine protease inhibitors) to isolate target enzyme activity.
  • Use kinetic assays with varying substrate concentrations to calculate KmK_m and VmaxV_{max}, comparing results to purified enzyme systems.
  • Validate findings with orthogonal methods (e.g., fluorogenic substrates or zymography) .

Q. How should researchers resolve discrepancies in kinetic data obtained from H-Ala-Pro-pNA·HCl assays?

Discrepancies may arise from impurities, buffer interference, or instrument drift. To address this:

  • Verify substrate purity via HPLC and confirm enzyme activity with a reference standard.
  • Replicate experiments across multiple batches and statistical models (e.g., Michaelis-Menten nonlinear regression).
  • Include error analysis (e.g., standard deviation across triplicates) and report confidence intervals .

Q. What strategies enhance the reproducibility of H-Ala-Pro-pNA·HCl-based assays in multi-lab studies?

  • Provide detailed protocols in supplementary materials, including buffer composition (pH, ionic strength), incubation times, and spectrophotometer settings.
  • Share raw absorbance data and analysis scripts (e.g., Python/R code for kinetic modeling).
  • Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing datasets in public repositories .

Q. How can H-Ala-Pro-pNA·HCl data be integrated with omics or structural biology findings?

  • Correlate kinetic parameters (kcatk_{cat}, KmK_m) with structural data (e.g., X-ray crystallography of enzyme-substrate complexes) to elucidate mechanistic insights.
  • Combine activity data with transcriptomic/proteomic profiles to identify regulatory pathways.
  • Use meta-analysis tools to compare results with published datasets, ensuring alignment with community standards .

Methodological Considerations

  • Experimental Design : Follow NIH guidelines for preclinical research, including randomization, blinding, and power analysis to ensure statistical robustness .
  • Data Reporting : Structure results sections to separate raw data (e.g., absorbance vs. time curves) from derived parameters (e.g., VmaxV_{max}), and discuss limitations such as substrate solubility or enzyme stability .
  • Ethical Compliance : Declare any conflicts of interest and funding sources, particularly if the research involves proprietary inhibitors or commercial collaborations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.